4-chloro-N'-[(2-nitrophenyl)sulfonyl]benzohydrazide
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Overview
Description
4-chloro-N’-[(2-nitrophenyl)sulfonyl]benzohydrazide is a chemical compound with the molecular formula C13H10ClN3O5S. It is known for its unique structural features, which include a chloro-substituted benzene ring and a nitrophenyl sulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-[(2-nitrophenyl)sulfonyl]benzohydrazide typically involves the reaction of 4-chlorobenzohydrazide with 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for 4-chloro-N’-[(2-nitrophenyl)sulfonyl]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N’-[(2-nitrophenyl)sulfonyl]benzohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) solutions.
Major Products Formed
Reduction: 4-chloro-N’-[(2-aminophenyl)sulfonyl]benzohydrazide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-chlorobenzohydrazide and 2-nitrobenzenesulfonic acid.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to known inhibitors.
Medicine: Explored for its potential anticancer properties, as it can induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 4-chloro-N’-[(2-nitrophenyl)sulfonyl]benzohydrazide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential cellular processes, ultimately resulting in cell death. The compound’s ability to induce apoptosis in cancer cells is attributed to its interaction with mitochondrial pathways, leading to the activation of caspases and subsequent cell death .
Comparison with Similar Compounds
4-chloro-N’-[(2-nitrophenyl)sulfonyl]benzohydrazide can be compared with other similar compounds, such as:
4-chloro-N’-[(2-chloro-5-nitrophenyl)sulfonyl]benzohydrazide: Similar structure but with an additional chloro group on the nitrophenyl ring.
4-chloro-N’-[(2-aminophenyl)sulfonyl]benzohydrazide: Reduction product with an amino group instead of a nitro group.
4-chloro-N’-[(2-nitrophenyl)methylidene]benzohydrazide: Similar structure but with a different linkage between the benzene rings .
These compounds share structural similarities but differ in their functional groups and linkages, which can lead to variations in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H10ClN3O5S |
---|---|
Molecular Weight |
355.75 g/mol |
IUPAC Name |
4-chloro-N'-(2-nitrophenyl)sulfonylbenzohydrazide |
InChI |
InChI=1S/C13H10ClN3O5S/c14-10-7-5-9(6-8-10)13(18)15-16-23(21,22)12-4-2-1-3-11(12)17(19)20/h1-8,16H,(H,15,18) |
InChI Key |
PLXIRFTXQUSIRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NNC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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